Ethyl carbazate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

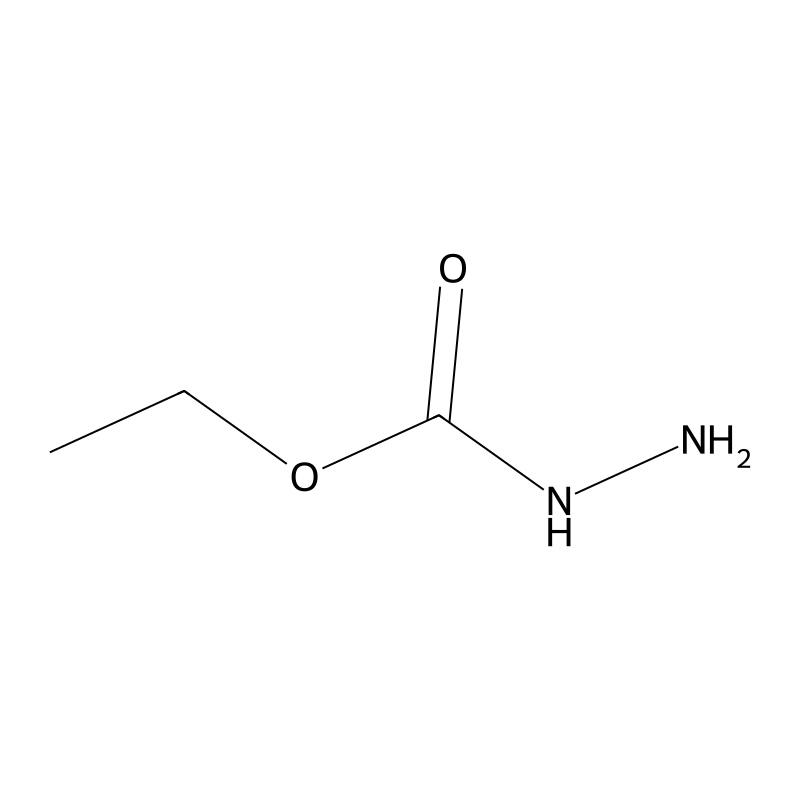

Ethyl carbazate is an organic compound with the chemical formula CHNO. It is classified as a carbazate, which is a derivative of hydrazine and is structurally characterized by the presence of an ethyl group attached to the carbazate functional group. Ethyl carbazate appears as a colorless to pale yellow liquid and is soluble in water and organic solvents. Its synthesis typically involves the reaction of ethyl chloroformate with hydrazine or its derivatives, leading to its classification as a versatile intermediate in organic synthesis .

Synthesis of Heterocyclic Compounds:

Ethyl carbazate can be used as a starting material for the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. One example is the synthesis of 4-phenylurazole, a heterocycle with potential applications in pharmaceutical research [].

Synthesis of Hydrazines:

Ethyl carbazate can be hydrolyzed to form ethyl hydrazine, a simple hydrazine derivative. Hydrazines are a class of compounds with diverse applications in research, including use as reducing agents, scavengers, and building blocks for other organic molecules [].

Investigation of Carbamate Chemistry:

Ethyl carbazate can be used as a model compound to study the reactivity and properties of carbamate functional groups. This knowledge can be valuable for understanding the behavior of other, more complex carbamate molecules used in various research fields, such as drug discovery and pesticides [].

Toxicology Research:

Although not widely used, ethyl carbazate itself can be employed in toxicology research to study its potential health effects and mechanisms of action. This research can be crucial for understanding the toxicity of other carbamate compounds and developing strategies for mitigating risks associated with their exposure [].

- Formation of Ureas: Ethyl carbazate can react with isocyanates to form ureas, which are important in medicinal chemistry.

- Condensation Reactions: It can undergo condensation reactions with aldehydes or ketones to form hydrazones, which are useful in the synthesis of various heterocycles.

- Three-Component Reactions: Ethyl carbazate can participate in three-component reactions with aroyl chlorides and ammonium thiocyanate, yielding 1,2,4-triazole derivatives under mild conditions .

Ethyl carbazate exhibits biological activity that makes it relevant in pharmacology. It has been studied for its potential anti-tumor properties and has shown activity against certain cancer cell lines. Additionally, it has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to modulate biological pathways makes it a candidate for further research in drug development .

The synthesis of ethyl carbazate can be achieved through several methods:

- Reaction of Ethyl Chloroformate with Hydrazine: This method involves the direct reaction of ethyl chloroformate with hydrazine under controlled conditions.

- Condensation with Urea: Ethyl carbazate can also be synthesized by reacting urea with ethyl alcohol under acidic or basic conditions.

- Three-Component Reactions: Recent methodologies have explored the use of three-component reactions involving ethyl carbazate, which offer advantages such as mild reaction conditions and high yields .

Ethyl carbazate finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and neurodegenerative diseases.

- Agricultural Chemicals: Ethyl carbazate derivatives are explored for their potential use as herbicides and pesticides.

- Research: It is utilized in synthetic organic chemistry for developing new compounds with desired biological activities .

Studies on the interactions of ethyl carbazate with various biological targets have revealed its potential effects on enzyme activity and cellular signaling pathways. For instance, investigations into its neuroprotective properties have shown that it may influence oxidative stress responses and apoptosis in neuronal cells. Further research is warranted to fully elucidate these interactions and their implications for therapeutic applications .

Similar Compounds: Comparison

Ethyl carbazate shares structural similarities with other compounds within the carbamate class. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Methyl carbamate | CHNO | Lower molecular weight; used mainly for research |

| Butyl carbamate | CHNO | Higher lipophilicity; less soluble than ethyl variant |

| Phenyl carbamate | CHNO | Aromatic structure; different reactivity profile |

The uniqueness of ethyl carbazate lies in its specific solubility characteristics and its diverse applications in both medicinal chemistry and agricultural sciences, distinguishing it from other similar compounds .

XLogP3

Melting Point

GHS Hazard Statements

H300 (10.87%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (89.13%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant